

An In-depth Technical Guide to N-Boc-PEG1-bromide: Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Boc-PEG1-bromide

Cat. No.: B1676992

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

N-Boc-PEG1-bromide, a heterobifunctional linker, is a valuable tool in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protected amine and a reactive bromide group separated by a short polyethylene glycol (PEG) spacer, offers researchers precise control over the assembly of complex biomolecular conjugates. This guide provides a comprehensive overview of the chemical and physical properties of **N-Boc-PEG1-bromide**, along with detailed experimental protocols for its use.

Core Properties of N-Boc-PEG1-bromide

N-Boc-PEG1-bromide is a versatile reagent characterized by its defined molecular structure and reliable reactivity. The key physical and chemical properties are summarized in the tables below for easy reference.

Chemical and Physical Data

Property	Value	Source(s)
Chemical Name	tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate	[1]
Synonyms	N-Boc-2-(2-bromoethoxy)ethanamine, t-boc-N-amido-PEG1-bromide	[2]
CAS Number	164332-88-1	[3]
Molecular Formula	C ₉ H ₁₈ BrNO ₃	[3]
Molecular Weight	268.15 g/mol	[2]
Appearance	Colorless to light yellow oil or liquid	[2]
Purity	Typically ≥95%	

Solubility and Stability

Property	Details	Source(s)
Solubility	Soluble in water, DMSO, DMF, and DCM	[4]
Storage	Store at -20°C, desiccated and protected from light.	[4]
Stability	The Boc group is labile to strong acids. The bromide is a good leaving group for nucleophilic substitution.	[4]

Key Functional Groups and Their Reactivity

The utility of **N-Boc-PEG1-bromide** stems from its two key functional groups:

- **Boc-Protected Amine:** The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under a variety of reaction conditions but can be readily

removed under acidic conditions (e.g., with trifluoroacetic acid) to yield a primary amine. This allows for sequential conjugation strategies.^[5]

- **Bromide:** The bromide is an excellent leaving group in nucleophilic substitution reactions. This allows for the covalent attachment of the PEG linker to nucleophiles such as thiols (e.g., cysteine residues in proteins), phenols (e.g., tyrosine residues or phenolic small molecules), and amines.^[4]
- **PEG1 Spacer:** The short, hydrophilic diethylene glycol spacer enhances the aqueous solubility of the molecule and the resulting conjugates.^[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **N-Boc-PEG1-bromide**.

Synthesis of N-Boc-PEG1-bromide

A general method for the synthesis of **N-Boc-PEG1-bromide** involves the reaction of 2-(2-aminoethoxy)ethanol with di-tert-butyl dicarbonate to protect the amine, followed by bromination of the terminal hydroxyl group. A detailed, analogous synthesis for a similar compound, tert-butyl N-(2-bromoethyl)carbamate, is presented below, which can be adapted.

Synthesis of tert-Butyl N-(2-bromoethyl)carbamate^[6]

- **Reaction Setup:** Dissolve 2-bromoethylamine hydrobromide (5 g) in a mixture of dioxane and water (49 ml, 2:1 ratio). Add sodium carbonate (2.6 g) and stir the mixture at 0°C for 15 minutes.
- **Boc Protection:** Add di-tert-butyl dicarbonate (5.4 g) to the reaction mixture and stir at 0°C for 1 hour.
- **Reaction Progression:** Allow the reaction to warm to room temperature (20-25°C) and stir for 12 hours.
- **Workup:** Evaporate the solvent under reduced pressure. Add water (65 ml) to the residue and extract the product with diethyl ether (80 ml).

- Purification: The crude product can be further purified by column chromatography to yield the final product.

Boc Group Deprotection

The removal of the Boc protecting group is a critical step to liberate the primary amine for subsequent conjugation.

Protocol using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

- Dissolution: Dissolve the Boc-protected compound in anhydrous DCM (e.g., 0.1 M).
- Acid Addition: Cool the solution to 0°C and slowly add TFA to a final concentration of 20-50% (v/v).
- Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
- Workup: Remove the DCM and excess TFA under reduced pressure. The resulting TFA salt of the amine can often be used directly in the next step or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted.

Alkylation of Phenols

The bromide group of **N-Boc-PEG1-bromide** can readily react with phenolic hydroxyl groups under basic conditions. This is a key step in the synthesis of many PROTACs.

General Protocol for Phenol Alkylation

- Base Treatment: To a solution of the phenolic compound (1.0 equivalent) in anhydrous DMF, add a suitable base such as potassium carbonate (2-3 equivalents). Stir the mixture at room temperature for 30 minutes to generate the phenoxide.
- Alkylation: Add a solution of **N-Boc-PEG1-bromide** (1.1-1.5 equivalents) in anhydrous DMF to the reaction mixture.

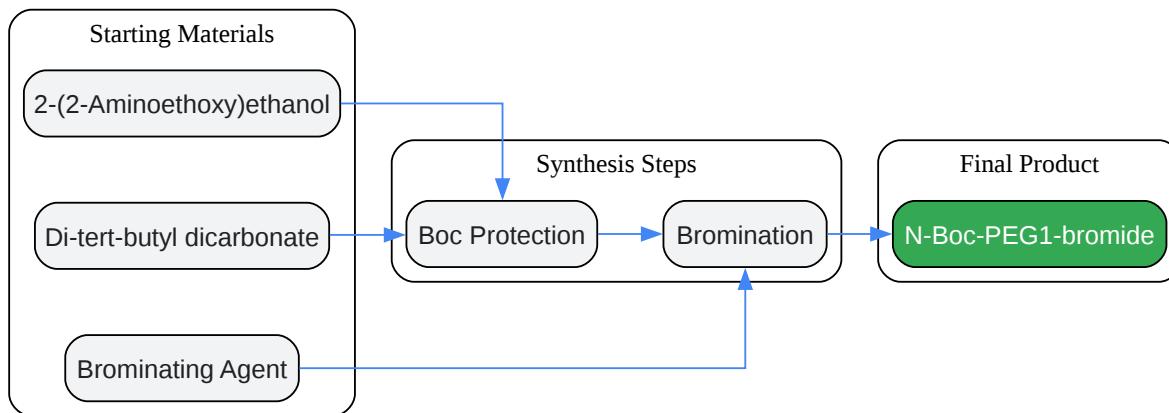
- Reaction Conditions: Heat the reaction mixture to 60-80°C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Bioconjugation to Thiol-Containing Peptides (e.g., Cysteine)

The reaction of the bromide with a thiol group is a common strategy for conjugating the PEG linker to peptides and proteins.

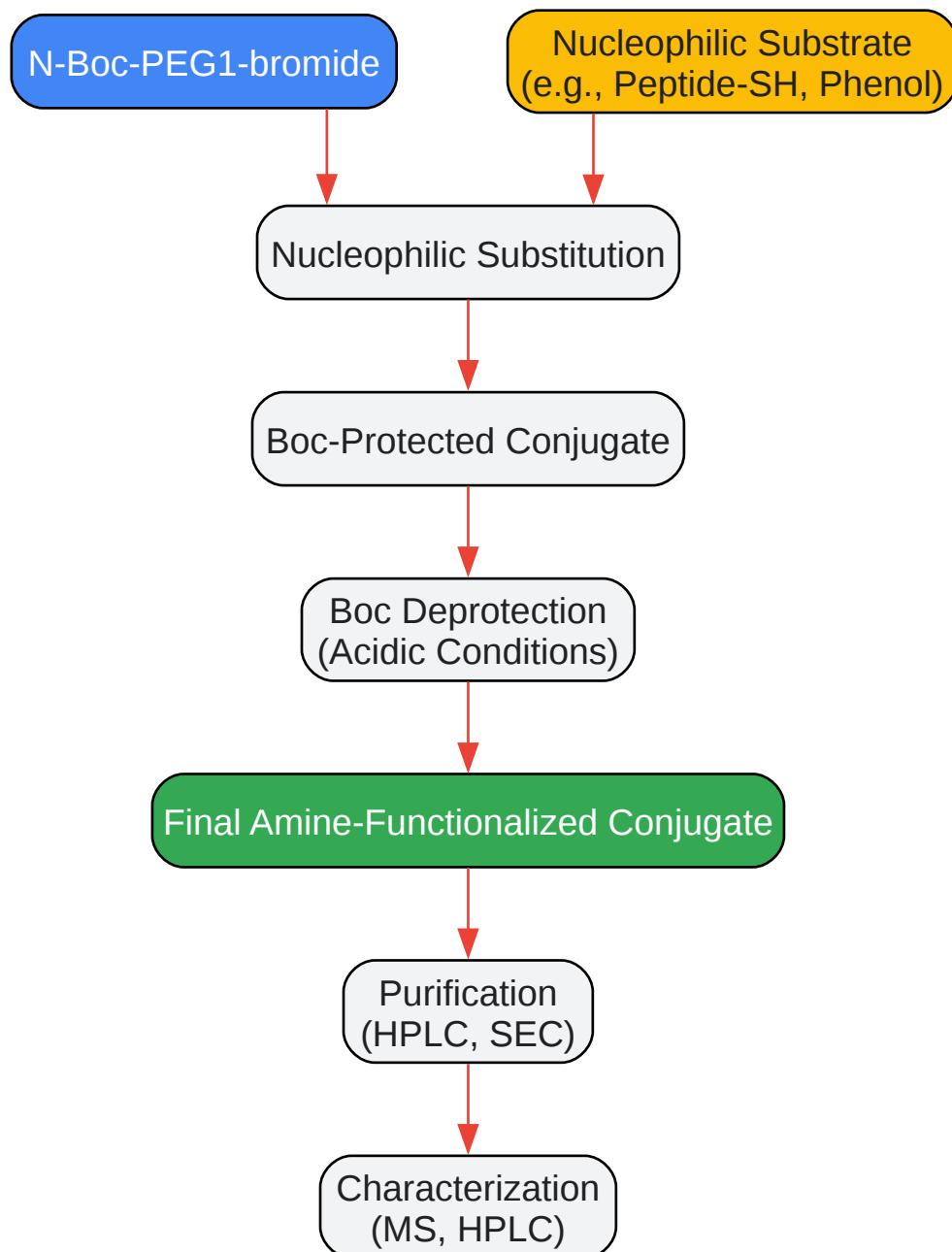
General Protocol for Thiol Alkylation

- Peptide Preparation: Dissolve the cysteine-containing peptide in a suitable buffer, typically at a pH of 7.0-8.0. Degas the buffer to minimize oxidation of the thiol.
- Reducing Agent (Optional): If the peptide may have formed disulfide bonds, pre-treat with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and then remove the excess reducing agent.
- Conjugation Reaction: Add a solution of **N-Boc-PEG1-bromide** (typically 1.5-5 equivalents) in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) to the peptide solution.
- Reaction Conditions: Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. Monitor the reaction progress by RP-HPLC.
- Purification of the PEGylated Peptide: The resulting PEGylated peptide can be purified from excess reagents and unreacted peptide using techniques such as reverse-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC).^{[7][8]}


Characterization of PEGylated Peptides

The successful conjugation of **N-Boc-PEG1-bromide** to a peptide can be confirmed using various analytical techniques:

- Reverse-Phase HPLC (RP-HPLC): The PEGylated peptide will typically have a longer retention time than the unmodified peptide due to the increased hydrophobicity of the Boc group and the overall change in size and polarity.
- Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): Mass spectrometry is used to confirm the mass of the PEGylated peptide, which should correspond to the mass of the original peptide plus the mass of the N-Boc-PEG1-moiety (minus HBr).[9][10]


Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **N-Boc-PEG1-bromide**.

[Click to download full resolution via product page](#)

Caption: General bioconjugation workflow using **N-Boc-PEG1-bromide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. N-Boc-PEG1-bromide, 164332-88-1 | BroadPharm [broadpharm.com]
- 4. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 7. peg.bocsci.com [peg.bocsci.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-Boc-PEG1-bromide: Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1676992#what-are-the-properties-of-n-boc-peg1-bromide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com